molecular formula C25H26N4O4 B2577557 N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251552-41-6

N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2577557
CAS No.: 1251552-41-6
M. Wt: 446.507
InChI Key: XJPGILIDULHMBY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Radioligands based on acetamide derivatives, such as DPA-714, have been synthesized for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This approach is significant for neuroimaging, providing insights into neuroinflammation and neurological disorders (Dollé et al., 2008).

Anticancer Research

Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for their anticancer activity. These compounds exhibit potential as new anticancer agents, demonstrating growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Antimicrobial Agent Development

Novel pyrimidinone and oxazinone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, derived from citrazinic acid and other intermediates, show promise as antibacterial and antifungal agents, comparable to standard drugs like streptomycin (Hossan et al., 2012).

Synthesis and Reactivity Studies

Research into the synthesis and chemical reactivity of novel acetamide derivatives provides foundational knowledge for the development of heterocyclic compounds with potential biological activities. These studies are crucial for the expansion of chemical libraries used in drug discovery and development (Farouk et al., 2021).

Adenosine Receptor Antagonists

Methoxyaryl substitution on acetamide scaffolds has led to the development of selective and potent adenosine A3 receptor antagonists. These compounds are important for therapeutic applications targeting the adenosine receptors, highlighting the role of structural modification in enhancing selectivity and potency (Yaziji et al., 2013).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-13-7-12-28-17-26-23-21(18-8-4-3-5-9-18)15-29(24(23)25(28)31)16-22(30)27-19-10-6-11-20(14-19)33-2/h3-6,8-11,14-15,17H,7,12-13,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPGILIDULHMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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